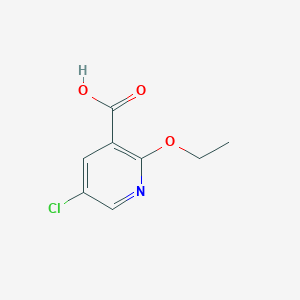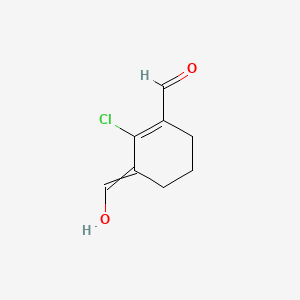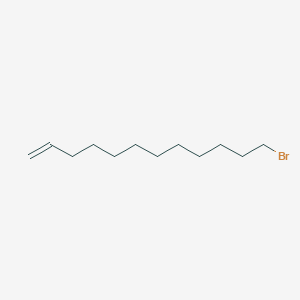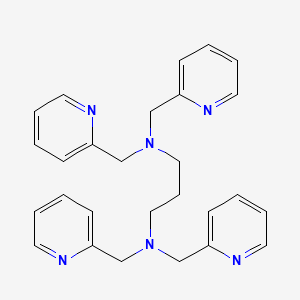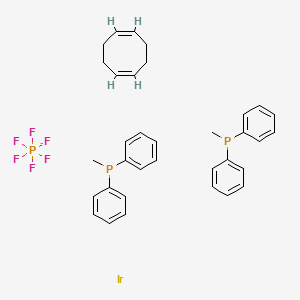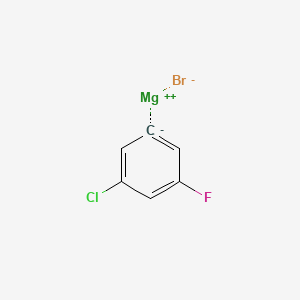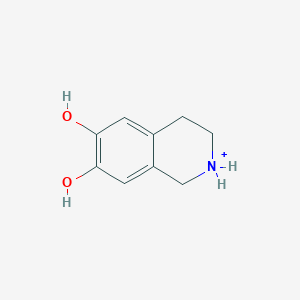
1,2,3,4-四氢异喹啉-6,7-二醇氢溴酸盐
描述
1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is a potentially useful heterocyclic, aromatic organic compound . It has a molecular weight of 246.1 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is1S/C9H11NO2.BrH/c11-8-3-6-1-2-10-5-7 (6)4-9 (8)12;/h3-4,10-12H,1-2,5H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model . Physical and Chemical Properties Analysis
1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is a powder at room temperature . Its melting point is 256-257°C .科学研究应用
抗氧化特性
该化合物的抗氧化特性正在被研究,以了解其保护细胞免受氧化应激的潜力。这项研究可能导致开发新的抗氧化剂,这些抗氧化剂可用于食品保存或预防由氧化损伤引起的疾病。
这些应用中的每一个都证明了1,2,3,4-四氢异喹啉-6,7-二醇氢溴酸盐在科学研究中的多功能性,突出了其在各个研究领域的重要性 。该化合物的多种用途强调了其在促进我们对复杂生物系统的理解以及开发新技术和治疗方法方面的潜力。
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
作用机制
Target of Action
Similar compounds in the tetrahydroisoquinoline (thiq) class have been known to interact with various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that thiqs can originate as a consequence of reactions, known as pictet-spengler condensations, between biogenic amines and electrophilic carbonyl compounds .
Biochemical Pathways
It’s known that thiqs may be originated as a consequence of condensation reactions between biogenic amines and a number of other electrophilic, reactive compounds .
Result of Action
Some thiqs have been found to exert unique neuroprotective and neurorestorative actions .
Action Environment
It’s known that the biological actions of thiqs appear critically dependent on their metabolism .
生化分析
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide is involved in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been suggested that this compound exerts its effects by activating μ-opioid receptors (MORs), which inhibit GABA neurons .
Cellular Effects
The effects of 1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to excite the ventral tegmental area (VTA) dopamine neurons indirectly .
Molecular Mechanism
The molecular mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.BrH/c11-8-3-6-1-2-10-5-7(6)4-9(8)12;/h3-4,10-12H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDAQUYUIYKBKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52768-23-7 | |
| Record name | 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52768-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




